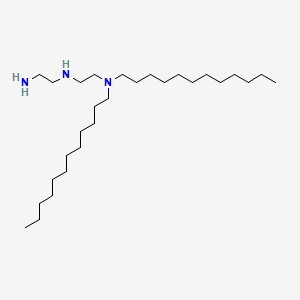N'-(2-Aminoethyl)-N,N-didodecylethylenediamine
CAS No.: 93803-01-1
Cat. No.: VC16985918
Molecular Formula: C28H61N3
Molecular Weight: 439.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93803-01-1 |
|---|---|
| Molecular Formula | C28H61N3 |
| Molecular Weight | 439.8 g/mol |
| IUPAC Name | N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
| Standard InChI Key | NZTZKCVOQYVLDO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN |
Introduction
Chemical Identity and Structural Properties
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine (CAS: 93803-01-1) is a tetraalkylated ethylenediamine derivative. Its structure features two dodecyl chains attached to the central nitrogen atoms of ethylenediamine, with an additional 2-aminoethyl group modifying the terminal amine. This configuration confers unique solubility properties, enabling interactions with both polar and nonpolar substances .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93803-01-1 | |
| Molecular Formula | C₂₈H₆₁N₃ | |
| Molecular Weight | 439.8 g/mol | |
| SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN | |
| InChIKey | NZTZKCVOQYVLDO-UHFFFAOYSA-N |
The compound’s amphiphilicity arises from the juxtaposition of long-chain alkyl groups (C₁₂H₂₅) and amine functionalities. The primary amine (-NH₂) at the 2-aminoethyl terminus enhances reactivity, facilitating covalent bonding with electrophilic agents .
Synthesis and Manufacturing
Industrial synthesis typically involves a multi-step alkylation of ethylenediamine. A common route includes:
-
Initial Alkylation: Ethylenediamine reacts with didodecyl bromide under basic conditions to form N,N-didodecylethylenediamine.
-
Secondary Modification: The primary amine group of the intermediate is further functionalized with 2-bromoethylamine to introduce the 2-aminoethyl substituent .
Table 2: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Didodecyl Alkylation | Didodecyl bromide, K₂CO₃, DMF | 65–70 |
| 2-Aminoethyl Grafting | 2-Bromoethylamine, EtOH, reflux | 50–55 |
Alternative methods utilize didodecyl chloride or iodide, though bromides are preferred for their balance of reactivity and cost. Purification often involves column chromatography or recrystallization from ethanol to achieve >95% purity .
Industrial and Research Applications
Surfactant and Emulsification
The compound’s dual solubility profile makes it effective in stabilizing oil-water interfaces. It reduces surface tension by 28–32 mN/m at 0.1% concentration, outperforming linear alkylbenzene sulfonates in nonpolar media. Applications include:
-
Petroleum Additives: Enhances the dispersion of asphaltenes in crude oil.
-
Cosmetic Formulations: Acts as a nonionic emulsifier in creams and lotions.
Chemical Intermediate
The primary amine group participates in Schiff base formation, enabling its use in synthesizing:
-
Cationic Lipids: For gene delivery systems (e.g., complexation with plasmid DNA).
-
Corrosion Inhibitors: Forms protective films on metal surfaces via chemisorption .
Comparative Analysis of Structural Variants
A related compound, N-(2-aminoethyl)-N,N'-didodecylethylenediamine (CAS: 93803-02-2), differs in alkyl group placement but shares similar applications. Key contrasts include:
Table 3: Structural and Functional Comparison
| Property | N'-(2-Aminoethyl) Variant | N,N'-Didodecyl Variant |
|---|---|---|
| CAS Number | 93803-01-1 | 93803-02-2 |
| Alkyl Substitution | N,N-didodecyl | N,N'-didodecyl |
| Emulsification Efficiency | Higher in nonpolar systems | Better in polar-nonpolar mixes |
Future Research Directions
-
Green Synthesis: Exploring catalytic alkylation using ionic liquids to reduce solvent waste.
-
Biomedical Applications: Investigating cationic derivatives for antimicrobial coatings.
-
Environmental Impact: Long-term ecotoxicity studies in aquatic ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume